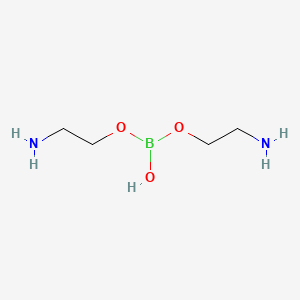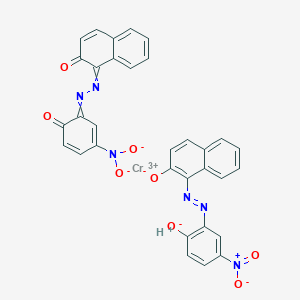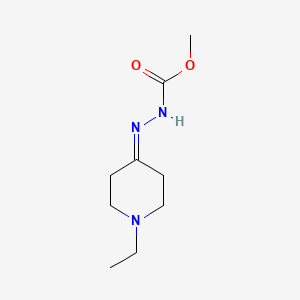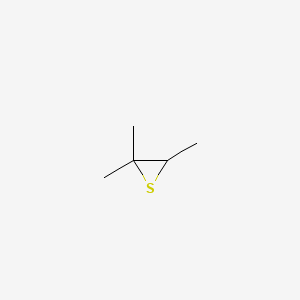
Trimethylthiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:
(CH3)3S+I−+NaH→(CH3)3S−+NaI+H2
The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylthiirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Aplicaciones Científicas De Investigación
Trimethylthiirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows this compound to form covalent bonds with other molecules, leading to its diverse chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Thiirane: The parent compound of trimethylthiirane, with a three-membered ring containing one sulfur atom and two carbon atoms.
Ethylene sulfide: Another thiirane derivative with different substituents on the carbon atoms.
Propylene sulfide: A thiirane with a propyl group attached to the ring.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiirane derivatives. Its trimethyl substitution enhances its stability and influences its reactivity in various chemical reactions.
Propiedades
Número CAS |
53971-47-4 |
|---|---|
Fórmula molecular |
C5H10S |
Peso molecular |
102.20 g/mol |
Nombre IUPAC |
2,2,3-trimethylthiirane |
InChI |
InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3 |
Clave InChI |
TWNJQGQIVBDVAB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(S1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


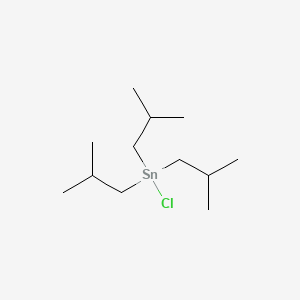
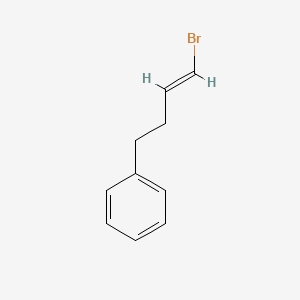
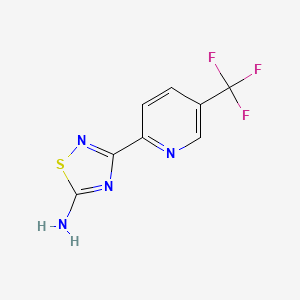
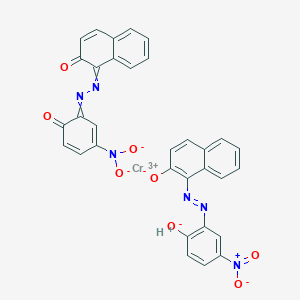
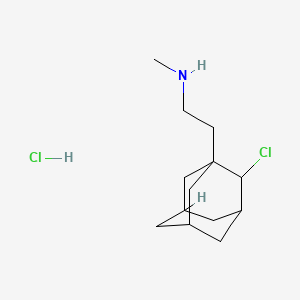
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
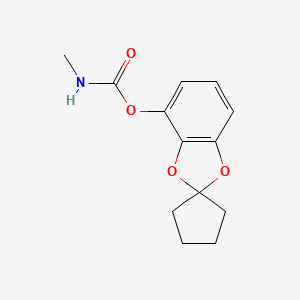
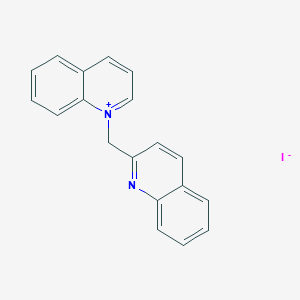
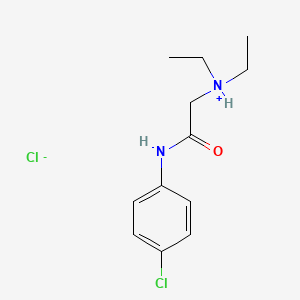
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
